N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a benzo[1,3]dioxole (piperonyl) moiety linked to a tetrahydroisoquinolinone scaffold via an ether-acetamide bridge. The compound, designated as K-16 in , was synthesized via a two-step protocol involving (i) thioacetic acid activation with oxalyl chloride and (ii) coupling with benzo[d][1,3]dioxol-5-amine under basic conditions, yielding a 62% isolated product . Key spectral data include:
- 1H NMR: δ 8.37 (s, NH), 2.31 ppm (s, CH3).
- 13C NMR: δ 166.08 (C=O), 20.97 (CH3).
- HRMS: [M+Na]+ at m/z 338.0823.
Biological studies in Arabidopsis thaliana and Oryza sativa demonstrated its auxin-like activity, promoting primary root elongation at 0.1 µM, comparable to the reference compound NAA (1-naphthaleneacetic acid) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-21-8-7-13-14(19(21)23)3-2-4-15(13)24-10-18(22)20-12-5-6-16-17(9-12)26-11-25-16/h2-6,9H,7-8,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADRCHAMVBTJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Modified Substituents
2.1.1. N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- Modification : Replacement of the 2-methyl group with a 4-bromobenzyl substituent.
2.1.2. 2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides
A series of α-ketoacetamides () feature a ketone group at the acetamide bridge, altering electronic properties. Examples include:
- 4p : N-(4-methoxyphenyl) substituent (MW 341.3 g/mol, Rf 0.30).
- 4q : N-(4-fluorophenyl) (MW 329.3 g/mol).
- 4s : N-(tert-butyl) (MW 307.3 g/mol).
These compounds were synthesized via silver-catalyzed decarboxylative acylation but lack reported bioactivity, limiting functional comparison .
Functional Analogues with Heterocyclic Variations
2.2.1. Benzothiazole Derivatives
Compounds like 5d and 5e () replace the tetrahydroisoquinolinone with a benzothiazole-thiazolidinone hybrid. These derivatives exhibit anti-inflammatory (IC50 ~10 µM) and analgesic activity, suggesting divergent biological targets compared to K-16’s plant growth modulation .
2.2.2. Thiazolidinone-Acetamide Hybrids
N-[2-(5-benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide () incorporates a thiazolidinedione ring, a known pharmacophore in antidiabetic drugs. Its chloroacetamide group may enhance electrophilic reactivity, but biological data are absent .
Comparative Analysis Table
Key Research Findings and Gaps
- Structural-Activity Relationship (SAR): The methyl group in K-16’s tetrahydroisoquinolinone scaffold is critical for auxin-like activity. Bulkier substituents (e.g., bromobenzyl) may hinder target binding .
- Synthetic Yields: K-16’s 62% yield outperforms many analogues (e.g., 50–70% for thiazolidinones in ), highlighting optimized coupling conditions in .
- Data Limitations : Most analogues lack quantitative bioactivity data, preventing rigorous SAR analysis.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into three key components:
- Benzo[d]dioxol-5-ylamine : Serves as the nucleophilic amine for acetamide formation.
- 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol : Provides the tetrahydroisoquinoline scaffold with a methyl-substituted nitrogen.
- Acetyl linker : Connects the two aromatic systems via an ether and amide bond.
Retrosynthetic disconnection suggests sequential assembly:
Stepwise Synthesis
Synthesis of 2-Methyl-1-oxo-1,2,3,4-Tetrahydroisoquinolin-5-ol
The tetrahydroisoquinoline core is synthesized via a modified Pomeranz-Fritsch reaction:
- Starting material : 3-Methoxyphenethylamine undergoes cyclization with glyoxylic acid under acidic conditions (HCl, 80°C).
- Methylation : The intermediate is treated with methyl iodide in the presence of potassium carbonate to introduce the 2-methyl group.
- Oxidation : Potassium permanganate oxidizes the tetrahydroisoquinoline to the 1-oxo derivative (yield: 68–72%).
Etherification at the 5-Position
The hydroxyl group at position 5 is functionalized via nucleophilic aromatic substitution:
- Activation : The 5-hydroxy group is converted to a better leaving group (e.g., mesylate using methanesulfonyl chloride).
- Ether formation : Reaction with 2-bromoacetic acid in the presence of NaH yields 2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetic acid.
Acetamide Coupling
The final step involves amide bond formation between the acetic acid derivative and benzo[d]dioxol-5-ylamine:
- Activation : 2-((2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetic acid is treated with thionyl chloride to form the acyl chloride.
- Amidation : Reacting the acyl chloride with benzo[d]dioxol-5-ylamine in dry dichloromethane (0°C to RT) yields the target compound.
Critical Parameters :
Optimization Strategies
Analytical Characterization
Challenges and Mitigation
Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
